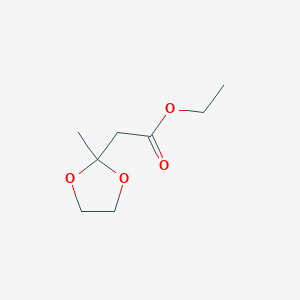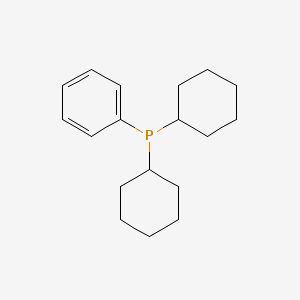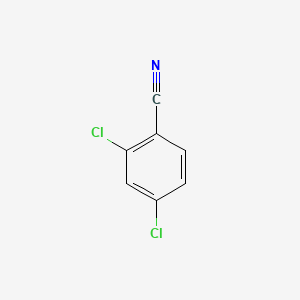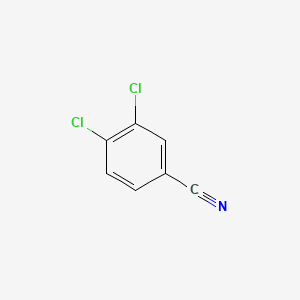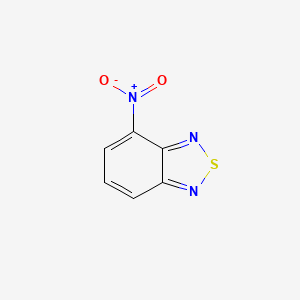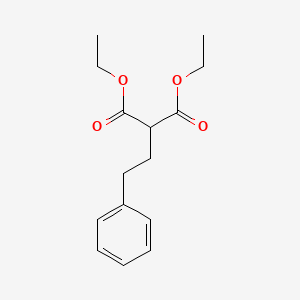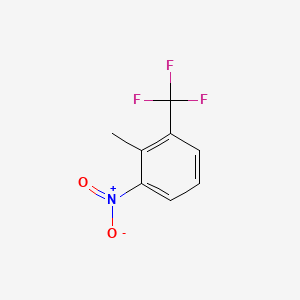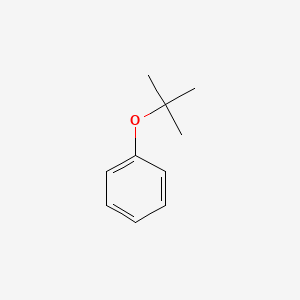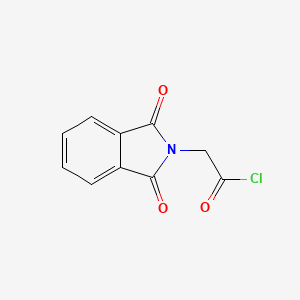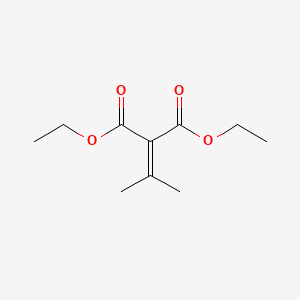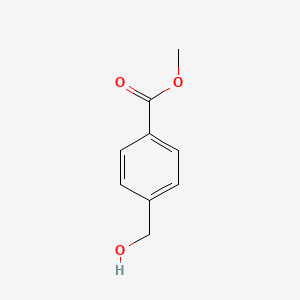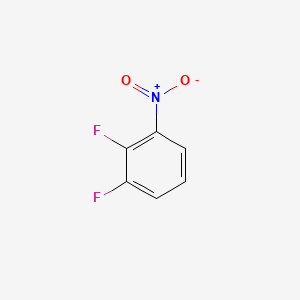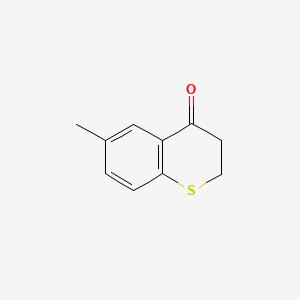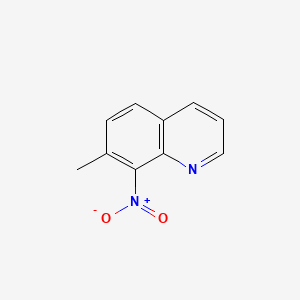
7-Méthyl-8-nitroquinoléine
Vue d'ensemble
Description
7-Methyl-8-nitroquinoline is an organic compound with the molecular formula C10H8N2O2. It is a derivative of quinoline, characterized by the presence of a methyl group at the 7th position and a nitro group at the 8th position on the quinoline ring.
Applications De Recherche Scientifique
7-Methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including anticancer, antitumor, and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating diseases such as Alzheimer’s and as an analgesic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Analyse Biochimique
Biochemical Properties
7-Methyl-8-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential anticancer, antitumor, anti-inflammatory, and analgesic activities . The interactions of 7-Methyl-8-nitroquinoline with these biomolecules often involve binding to specific active sites, leading to inhibition or activation of enzymatic activities.
Cellular Effects
The effects of 7-Methyl-8-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 7-Methyl-8-nitroquinoline can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it may alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-Methyl-8-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been observed to interact with DNA, potentially causing changes in gene expression . These interactions can result in the modulation of cellular pathways that are crucial for cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-8-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 7-Methyl-8-nitroquinoline remains stable under certain conditions, but its degradation products may also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, including prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 7-Methyl-8-nitroquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities . At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
7-Methyl-8-nitroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can significantly impact its biological activity . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 7-Methyl-8-nitroquinoline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are vital for understanding how 7-Methyl-8-nitroquinoline exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 7-Methyl-8-nitroquinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-8-nitroquinoline typically involves a two-step process starting from m-toluidine. The first step is the Skraup synthesis, which produces a mixture of 7-methylquinoline and 5-methylquinoline. This mixture is then subjected to a nitration reaction using nitric acid and sulfuric acid to selectively produce 7-Methyl-8-nitroquinoline .
Industrial Production Methods: In an industrial setting, the synthesis of 7-Methyl-8-nitroquinoline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques like vacuum distillation can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of 7-methyl-8-aminoquinoline.
Reduction: Formation of 7-methyl-8-aminoquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Mécanisme D'action
The mechanism of action of 7-Methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to bind to specific receptors or enzymes can modulate their activity, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
- 8-Nitroquinoline
- 7-Methylquinoline
- 5-Methyl-8-nitroquinoline
Comparison: 7-Methyl-8-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to 8-Nitroquinoline, the presence of the methyl group at the 7th position enhances its stability and modifies its interaction with biological targets. Similarly, 5-Methyl-8-nitroquinoline differs in the position of the methyl group, leading to variations in its chemical properties and applications .
Propriétés
IUPAC Name |
7-methyl-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-8-3-2-6-11-9(8)10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDTVYJYMRSNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225693 | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-63-8 | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7471-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-8-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Methyl-8-nitroquinoline a significant compound in medicinal chemistry?
A: 7-Methyl-8-nitroquinoline serves as a crucial starting material in synthesizing various quinoline derivatives. [] Quinoline derivatives, in turn, have demonstrated a broad spectrum of biological activities, making them highly relevant in medicinal chemistry. For instance, they have shown potential as anticancer, antitinephritic, antitumor, anti-inflammatory, analgesic, and antiallergic agents, and even hold promise in treating Alzheimer’s disease. [] The efficient and selective synthesis of 7-Methyl-8-nitroquinoline paves the way for exploring and developing new pharmaceutical compounds based on the quinoline scaffold.
Q2: What is the most efficient synthetic route for obtaining 7-Methyl-8-nitroquinoline?
A: Recent research highlights a two-step synthesis as the most effective method for obtaining 7-Methyl-8-nitroquinoline. [] The process begins with the Skraup synthesis using m-toluidine and glycerol, resulting in a mixture of 7-methylquinoline and 5-methylquinoline. [] This mixture then undergoes a selective nitration reaction using nitric acid and sulfuric acid. [] Notably, this nitration step selectively targets the 8-carbon position of the 7-methylquinoline, leading to the formation of 7-Methyl-8-nitroquinoline with excellent yield, eliminating the need for purifying the initial isomeric mixture. []
Q3: Beyond its role in synthesizing pharmaceuticals, are there other applications for 7-Methyl-8-nitroquinoline?
A: Yes, 7-Methyl-8-nitroquinoline plays a critical role in constructing complex heterocyclic ligands. [] Specifically, it serves as a precursor for synthesizing 8-amino-7-quinolinecarbaldehyde, a key building block in preparing tridentate terpyridyl ligands like 2-(pyrid-2′-yl)-1,10-phenanthroline. [, ] These ligands, featuring benzo[h]quinoline and 1,10-phenanthroline subunits, find applications in coordination chemistry and materials science. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


